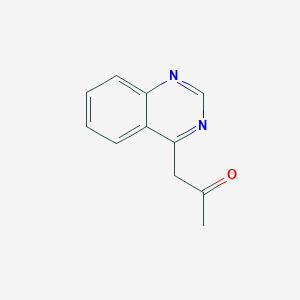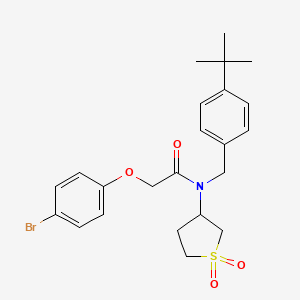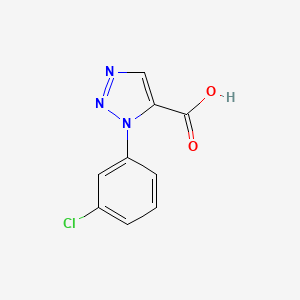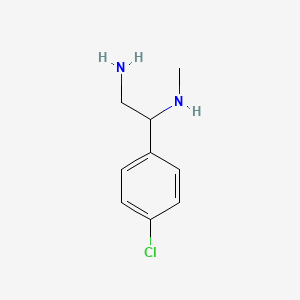![molecular formula C21H15Cl2N3O3S B12125960 N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-二氯苯基)-2-[3-氧代-1-(噻吩-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺是一种复杂的化合物,其结构独特,包含二氯苯基基团、四氢喹喔啉核心和噻吩部分。由于其潜在的生物活性以及在药物化学中的应用,该化合物在科学研究的各个领域引起了关注。
准备方法
合成路线和反应条件
N-(3,4-二氯苯基)-2-[3-氧代-1-(噻吩-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺的合成通常涉及多个步骤:
四氢喹喔啉核心的形成: 这可以通过在酸性条件下将适当的二胺与二酮缩合来实现。
噻吩部分的引入: 噻吩基团通常通过弗里德尔-克拉夫茨酰化反应引入,使用噻吩-2-羰基氯和合适的路易斯酸催化剂。
二氯苯基基团的连接: 该步骤涉及将中间体与3,4-二氯苯胺在促进酰胺键形成的条件下反应,例如使用EDCI(1-乙基-3-(3-二甲基氨基丙基)碳二亚胺)和HOBt(1-羟基苯并三唑)等偶联试剂。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线进行优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及将工艺扩大规模以满足工业需求。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,尤其是在噻吩部分,导致形成亚砜或砜衍生物。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 二氯苯基基团可以参与亲核芳香取代反应,尤其是在碱性条件下。
常用试剂和条件
氧化: 可以使用间氯过氧苯甲酸 (m-CPBA) 或过氧化氢等试剂。
还原: 硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4) 是常见的还原剂。
取代: 在碳酸钾 (K2CO3) 等碱的存在下,可以使用胺或硫醇等亲核试剂。
主要产物
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
N-(3,4-二氯苯基)-2-[3-氧代-1-(噻吩-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 探索其潜在的治疗效果,包括抗炎、抗癌和抗菌活性。
作用机制
N-(3,4-二氯苯基)-2-[3-氧代-1-(噻吩-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。该化合物可能通过结合活性位点抑制酶活性,或通过与结合位点相互作用调节受体功能,从而影响各种生化途径。
相似化合物的比较
类似化合物
- N-(3,4-二氯苯基)-2-[3-氧代-1-(苯基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺
- N-(3,4-二氯苯基)-2-[3-氧代-1-(呋喃-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺
独特性
N-(3,4-二氯苯基)-2-[3-氧代-1-(噻吩-2-基羰基)-1,2,3,4-四氢喹喔啉-2-基]乙酰胺的独特性在于噻吩部分的存在,与具有苯基或呋喃基团的类似物相比,噻吩部分可以赋予独特的电子和空间性质。这种独特性可以影响其生物活性和化学反应性,使其成为药物化学和药物开发中特别感兴趣的化合物。
属性
分子式 |
C21H15Cl2N3O3S |
|---|---|
分子量 |
460.3 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H15Cl2N3O3S/c22-13-8-7-12(10-14(13)23)24-19(27)11-17-20(28)25-15-4-1-2-5-16(15)26(17)21(29)18-6-3-9-30-18/h1-10,17H,11H2,(H,24,27)(H,25,28) |
InChI 键 |
YZZHRKKWPZPOJG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide](/img/structure/B12125880.png)

![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide](/img/structure/B12125886.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![butyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12125907.png)

![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)


![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)
